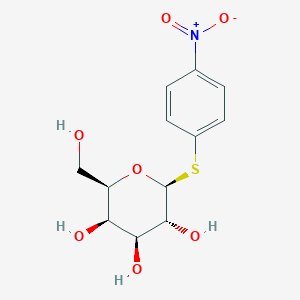

4-Nitrophenyl 1-thio-beta-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

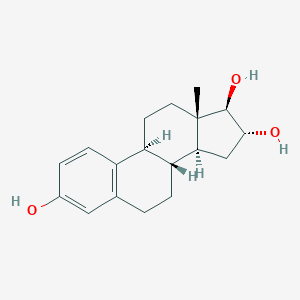

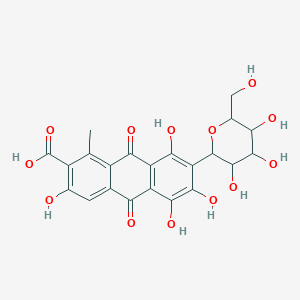

4-Nitrophenyl 1-thio-beta-D-galactopyranoside is a white to light yellow crystalline powder . It is a compound useful in organic synthesis . It has been used as a substrate to assess the activity of glycosaminoglycan (GAG)-degrading enzymes .

Synthesis Analysis

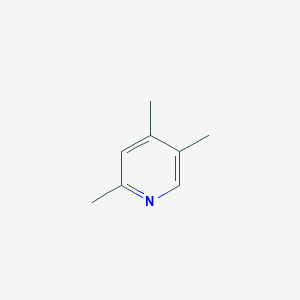

The synthesis of this compound can be achieved from D-(+)-GALACTOSE and 4-Nitrophenol and Acetic anhydride . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis

The empirical formula of this compound is C12H15NO7S . Its molecular weight is 317.32 . The IUPAC name is this compound .Chemical Reactions Analysis

This compound serves as a substrate for glycosidases . Upon cleavage, the substrate is converted to a yellow-colored product .Physical And Chemical Properties Analysis

This compound is a white to light yellow crystalline solid . It has a storage temperature of -20°C to 28°C .科学的研究の応用

Detection of Escherichia coli

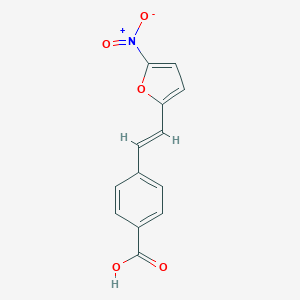

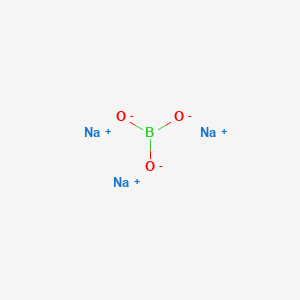

A study by Majid et al. (2008) highlights the use of o-nitrophenyl-beta-D-galactopyranose, a derivative related to 4-Nitrophenyl 1-thio-beta-D-galactopyranoside, for detecting Escherichia coli contamination in foodstuffs. This approach utilizes beta-galactosidase from E. coli, catalyzing the release of o-nitrophenol and enabling E. coli detection via a boron-doped diamond electrode. The method shows promise for rapid and efficient E. coli screening in various food and water samples (Majid, Male, & Luong, 2008).

Gene Expression Visualization

Research by Celen et al. (2008) explores the synthesis of radiolabeled phenyl-galactopyranosides for potential use in visualizing LacZ gene expression using positron emission tomography (PET). Although the specific derivatives studied showed limitations in imaging LacZ expression in vivo, this work contributes to the ongoing development of molecular probes for gene expression analysis, highlighting the versatility of phenyl-galactopyranoside derivatives in biomedical research (Celen et al., 2008).

Enzyme Mechanism Studies

A study by Richard et al. (2005) focuses on the effects of modifying 4-nitrophenyl-beta-D-galactopyranoside, specifically through the substitution of the C2-OH group. This research offers insights into the enzyme-catalyzed hydrolysis process by beta-galactosidase, emphasizing the importance of the 2-OH group in the enzyme-substrate interaction. Such studies are crucial for understanding the detailed mechanisms of enzymatic reactions and for designing enzyme inhibitors or substrates with improved specificity or efficiency (Richard, McCall, Heo, & Toteva, 2005).

作用機序

Target of Action

The primary target of 4-Nitrophenyl 1-thio-beta-D-galactopyranoside, also known as p-nitrophenyl 1-thio-beta-d-galactopyranoside, is the enzyme β-D-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-D-galactosides into monosaccharides .

Mode of Action

This compound acts as a substrate for the enzyme β-D-galactosidase . When this compound is introduced to an environment containing β-D-galactosidase, the enzyme cleaves it into its constituent parts .

Biochemical Pathways

The cleavage of this compound by β-D-galactosidase is part of the larger lactose metabolism pathway . This pathway is responsible for the breakdown of lactose into simpler sugars, which can then be used by the organism for energy .

Pharmacokinetics

It is known that the compound is soluble in dmso, methanol, and water , which suggests that it could be readily absorbed and distributed in biological systems. The compound’s bioavailability would be influenced by factors such as its solubility, the presence of transport proteins, and the characteristics of the biological membrane it needs to cross.

Result of Action

The action of β-D-galactosidase on this compound results in the release of galactose and a yellow chromogenic compound . This can be used as a visual indicator of the presence and activity of β-D-galactosidase .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The compound is stable under acidic conditions but is prone to hydrolysis under alkaline conditions . The activity of the β-D-galactosidase enzyme, and therefore the efficacy of this compound as a substrate, would also be affected by these factors.

特性

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFOBQXJWRLXMD-IIRVCBMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole](/img/structure/B74030.png)